

Physicochemical Properties of Acetylcedrene: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Acetylcedrene**

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Abstract

Acetylcedrene, a prominent synthetic fragrance ingredient, is valued for its characteristic woody and ambergris-like aroma. As a member of the alkyl cyclic ketones, its application extends across a wide range of consumer products, including perfumes, soaps, and cosmetics. [1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, safety assessment, and environmental impact analysis. This technical guide provides a comprehensive overview of the core physicochemical properties of **Acetylcedrene**, details the experimental protocols for their determination, and illustrates relevant biological and analytical pathways.

Core Physicochemical Properties

The physicochemical data for **Acetylcedrene** has been compiled from various sources. It is important to note that "Acetylcedrene" in commercial use is often a technical mixture, with purity reported in the range of 65-85%. [3] This can lead to variations in reported values.

Table 1: Identification and Structural Properties

Property	Value	Source(s)
Chemical Name	1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone	[4]
Common Synonyms	Methyl Cedryl Ketone, Vertofix, Lignofix, Lixetone	[1][5]
CAS Number	32388-55-9	[4]
Molecular Formula	C ₁₇ H ₂₆ O	[4][5]
Molecular Weight	246.39 g/mol	[4][5]
SMILES	C[C@H]1CC[C@H]2[C@H]13C--INVALID-LINK--C(=C(C3)C(=O)C)C	[4]
Appearance	Colorless to pale yellow or light brown transparent liquid; may be a solid or syrupy material.	[3][5][6][7]
Odor	Strong, long-lasting woody aroma with musk and ambergris notes.	[5][7][8]

Table 2: Thermodynamic and Physical Properties

Property	Value	Source(s)
Melting Point	91.67 °C (EPI Suite); 92 °C (calculated)	[3] [9]
Boiling Point	272 °C (lit.); 306.93 °C (EPI Suite); 340.6 °C at 760 mmHg; 348.00 to 349.00 °C (est)	[5] [6] [9] [10]
Density / Specific Gravity	0.997 g/mL at 25 °C (lit.); 1.005 (FMA); 0.99600 to 1.01000 @ 20.00 °C	[5] [6] [9]
Refractive Index (n _{20/D})	1.516 (lit.); 1.51700 to 1.52100 @ 20.00 °C	[5] [6]
Flash Point	>100 °C; >230 °F; 156.11 °C (TCC); 171 °C	[5] [6] [9]
Vapor Pressure	0.000305 mm Hg at 20 °C; 2.5 hPa at 25 °C; 8.49E-05 mmHg at 25°C	[5] [9] [11]

Table 3: Solubility and Partitioning Properties

Property	Value	Source(s)
Water Solubility	1.278 mg/L (EPI Suite); 6 mg/L at 23 °C	[3] [5] [9]
Solubility in Organic Solvents	Soluble in alcohol and other organic solvents. Dissolves in 3-7 volumes of 80% ethanol.	[5] [8]
Log K _{ow} (Octanol-Water Partition Coefficient)	5.02 (EPI Suite); 5.6, 5.8, & 5.9 for 3 components at 30 °C (RIFM); 5.9 (exp.)	[3] [9]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).[5][8]

Boiling Point Determination (OECD TG 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4]

- Principle: Methods like distillation, the Thiele tube method, or Differential Scanning Calorimetry (DSC) are commonly used.[4] The capillary method is suitable for small sample volumes.[12][13]
- Procedure (Capillary Method):
 - A small amount of the sample is placed in a fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the sample.
 - The assembly is attached to a thermometer and heated in a controlled manner (e.g., in a Thiele tube or an aluminum block).[12]
 - As the temperature rises, air trapped in the capillary tube escapes, eventually being replaced by the substance's vapor, which exits as a steady stream of bubbles.[13]
 - The heat source is removed, and the apparatus is allowed to cool.
 - The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[14] This signifies that the external pressure has just overcome the vapor pressure of the substance.

Water Solubility (OECD TG 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

- Principle: The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration in

the aqueous solution.

- Procedure (Flask Method):
 - An excess amount of **Acetylcedrene** is added to a flask containing purified water.
 - The flask is agitated at a constant, controlled temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
 - The mixture is then centrifuged or filtered to separate the undissolved substance.
 - The concentration of **Acetylcedrene** in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For poorly soluble substances like fragrance oils, solubilizers like Polysorbate 20 may be used in specific applications, but for determining intrinsic solubility, they are avoided.[\[15\]](#)

Partition Coefficient (n-octanol/water) (OECD TG 107)

The partition coefficient (K_{ow} or P) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is a critical parameter for predicting environmental fate and bioaccumulation.[\[16\]](#)[\[17\]](#)

- Principle: The shake-flask method is the benchmark for determining the log K_{ow}.[\[16\]](#)[\[18\]](#)
- Procedure (Shake-Flask Method):
 - Prepare a stock solution of **Acetylcedrene** in n-octanol. The n-octanol and water used must be pre-saturated with each other.[\[19\]](#)
 - Add the stock solution to a vessel containing a known volume of water. The volume ratio of n-octanol to water is varied in different runs.[\[16\]](#)
 - The vessel is shaken vigorously at a constant temperature until equilibrium is established.
 - The mixture is centrifuged to ensure complete separation of the two phases.[\[16\]](#)

- The concentration of **Acetylcedrene** in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., GC-MS).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).[\[17\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

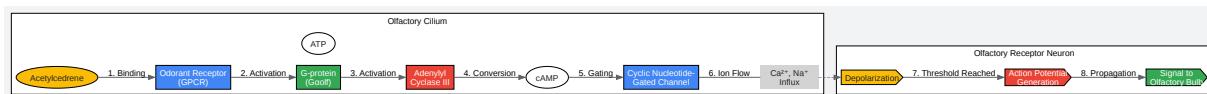
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.
[\[20\]](#)

- Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.
[\[21\]](#)
- General Procedure:
 - Sample Preparation: The sample (e.g., neat oil or an extract from a product matrix) is diluted in a suitable solvent like ethyl acetate.[\[22\]](#)[\[23\]](#) An internal standard may be added for quantification.[\[22\]](#)
 - Injection: A small volume (e.g., 0.5-1 μ L) is injected into the GC inlet, which is heated to ensure rapid vaporization.[\[20\]](#)
 - Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase over time to elute compounds with different boiling points.[\[24\]](#)
 - Detection & Identification: As components elute from the column, they are fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification.[\[20\]](#)

Mandatory Visualizations

Olfactory Signaling Pathway

As a fragrance molecule, the primary biological interaction of **Acetylcedrene** is with the olfactory system. The following diagram illustrates the general signal transduction pathway initiated by an odorant.

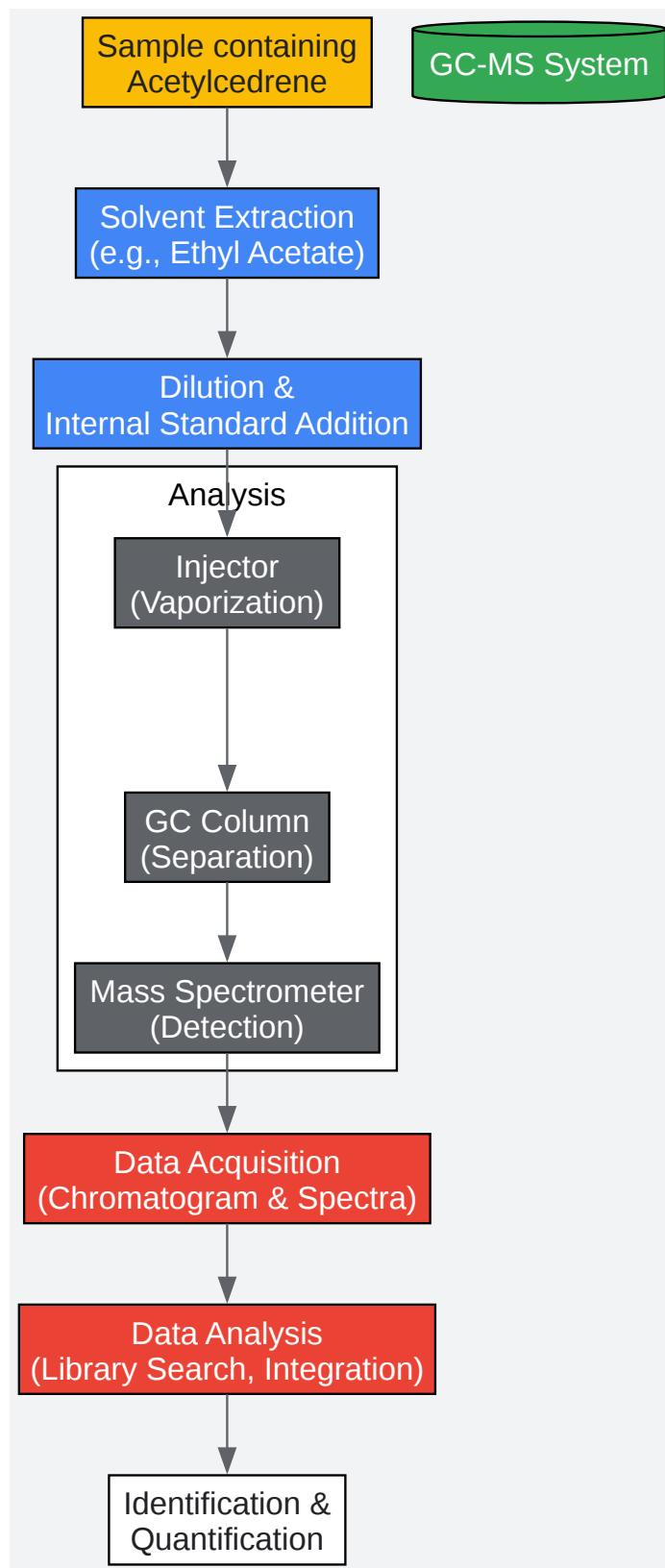


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General olfactory signal transduction cascade initiated by an odorant molecule.

Experimental Workflow: GC-MS Analysis

The following diagram outlines a typical workflow for the qualitative and quantitative analysis of a fragrance compound like **Acetylcedrene** from a sample matrix.

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A generalized workflow for the analysis of **Acetylcedrene** using GC-MS.

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